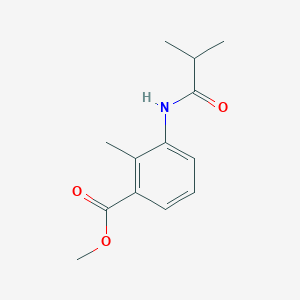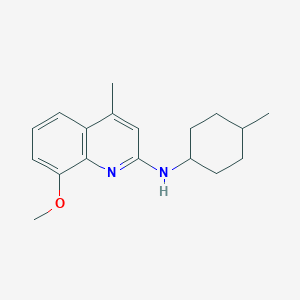![molecular formula C16H12ClNO2S2 B4920069 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920069.png)
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the group of thiazolidinone derivatives. It is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound has been found to possess various biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its antioxidant and anti-inflammatory properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of research could be the development of analogs of this compound with improved solubility and bioavailability. Another area of research could be the investigation of the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-chloro-2-furancarboxaldehyde and ethyl 2-amino-3-mercaptopropionate in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the thiazolidinone ring. The resulting product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic effects. It has been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-2-18-15(19)14(22-16(18)21)9-12-6-7-13(20-12)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDOAUWESPXGGY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(2,3,4-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B4919994.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-furamide](/img/structure/B4920005.png)
![5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B4920013.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B4920015.png)

![N-(4-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4920024.png)

![N-(3,4-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4920030.png)
![methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4920043.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4920058.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4920064.png)
![1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B4920074.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4920084.png)
